MI-223
Description
Properties
CAS No. |
907166-59-0 |
|---|---|
Molecular Formula |
C23H18ClN3O3 |
Molecular Weight |
419.87 |
IUPAC Name |
2-(2-Chlorophenyl)-3-((3-ethoxy-2-hydroxybenzylidene)amino)quinazolin-4(3H)-one |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-30-20-13-7-8-15(21(20)28)14-25-27-22(16-9-3-5-11-18(16)24)26-19-12-6-4-10-17(19)23(27)29/h3-14,28H,2H2,1H3/b25-14+ |
InChI Key |
DMEZDUZTJMMDKT-AFUMVMLFSA-N |
SMILES |
O=C1N(/N=C/C2=CC=CC(OCC)=C2O)C(C3=CC=CC=C3Cl)=NC4=C1C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-320223; NSC 320223; NSC320223; Mcl-1 inhibitor223; Mcl-1 inhibitor 223; Mcl-1 inhibitor-223; MI223; MI 223; MI-223 |
Origin of Product |
United States |
Role of Microrna 223 in Biological Processes and Systems
Hematopoiesis and Immune Cell Differentiation
MiR-223 is a key regulator of hematopoietic differentiation, the process by which all blood cell types, including immune cells, arise from hematopoietic stem cells (HSCs). frontiersin.orgd-nb.infowikipedia.orgnih.govmdpi.com Its expression levels change throughout the different stages of development, indicating its involvement in lineage commitment and maturation. frontiersin.orgd-nb.infowikipedia.org
Myeloid Lineage Development
MiR-223 is considered a hematopoietic-specific microRNA with crucial functions in myeloid lineage development. biovendor.comwikipedia.org It is highly expressed in the hematopoietic system and acts as an important modulator by orchestrating the expression of genes in hematopoietic stem cells, erythroid cells, and granulocyte-monocyte progenitors at various developmental stages. frontiersin.org While initially thought to be essential for myeloid differentiation, studies in miR-223-deficient mouse models have shown that myeloid differentiation can still occur, although with altered cell numbers and characteristics. frontiersin.org The gene encoding miR-223 is located on the X chromosome and its expression is influenced by transcription factors such as PU.1, C/EBPs, and NFI-A. frontiersin.orgwikipedia.orgfrontiersin.org These factors are also involved in myeloid cell differentiation, suggesting a close regulatory association. frontiersin.orgwikipedia.org
Granulocyte and Macrophage Differentiation and Polarization
MiR-223 plays a critical role in the differentiation and activation of granulocytes. nih.gov It is significantly upregulated by myeloid transcription factors like PU.1 and C/EBPβ during the differentiation of hematopoietic progenitor cells into granulocytes and monocytopoiesis. ijbs.comnih.gov Overexpression of miR-223 has been shown to increase granulocytopoiesis. ijbs.comnih.gov Conversely, NFI-A can repress miR-223 expression during granulocyte differentiation, creating a regulatory loop with C/EBPα that controls miR-223 levels and promotes granulocyte differentiation. frontiersin.orgwikipedia.org
In contrast to its role in granulopoiesis, miR-223 expression is significantly downregulated during human monocyte-macrophage differentiation. ijbs.comfrontiersin.org Despite this downregulation, miR-223 is considered essential for macrophage development, indicating a complex regulatory process. frontiersin.org MiR-223 is a powerful regulator of macrophage functions, including polarization and activation. frontiersin.orgfrontiersin.org It facilitates the differentiation of macrophages into the alternative M2 anti-inflammatory phenotype and inhibits the pro-inflammatory M1 phenotype. frontiersin.orgfrontiersin.orgfrontiersin.orgaai.orgplos.org Studies have shown that miR-223 can induce M2 macrophage polarization by targeting genes such as Pknox1, Rasa1, and NFAT5. frontiersin.orgfrontiersin.orgaai.orgplos.org The nuclear transcription factor PPARγ can also induce miR-223 gene expression, leading to the polarization of macrophages towards the M2 anti-inflammatory phenotype. frontiersin.org
Here is a table summarizing the observed effects of miR-223 expression on granulocyte and macrophage differentiation:
| Cell Type | miR-223 Expression During Differentiation | Effect of miR-223 Overexpression | Effect of miR-223 Deficiency | Key Regulators/Targets |
| Granulocytes | Upregulated | Increased granulocytopoiesis | Increased numbers of granulocytes and progenitors frontiersin.orgfrontiersin.org | PU.1, C/EBPβ (inducers); NFI-A, Mef2c (targets/regulators) frontiersin.orgijbs.comwikipedia.orgfrontiersin.orgnih.gov |
| Macrophages | Downregulated | Impairs differentiation ijbs.comnih.gov | Essential for development frontiersin.org | Pknox1, Rasa1, NFAT5, STAT3, RhoB, IRAK-1, NLRP3 (targets) frontiersin.orgijbs.comfrontiersin.orgfrontiersin.orgaai.orgplos.orgresearchgate.net |
Dendritic Cell Maturation and Function
MiR-223 also plays a role in regulating dendritic cell (DC) differentiation and function. frontiersin.orgijbs.comnih.govfrontiersin.orgresearchgate.net MiR-223 deficiency has been shown to impair the development of bone marrow-derived cells and inhibit DC function. frontiersin.org MiR-223 negatively regulates DC activation, helping to maintain a maturation-resistant, protolerogenic state during inflammation. frontiersin.org High levels of miR-223 can help maintain DCs in a tolerogenic state by downregulating targets like Rasa1, Kras, and Cflar. frontiersin.org Studies suggest that miR-223 is closely linked to DC differentiation by activating specific target genes that are core regulators of tissue inflammation and autoimmune disease. frontiersin.org MiR-223 can modulate DC differentiation through various pathways, although it may not directly act on DCs. ijbs.comnih.gov For instance, miR-223 expression is altered during the differentiation of mouse HSCs into DCs, indicating a potential role in this process. ijbs.comnih.gov Overexpression of miR-223 in embryonic stem cells has been shown to increase the efficiency of their differentiation into DCs. frontiersin.org MiR-223 can also control DC activation by targeting molecules like RhoB, impairing antigen uptake and presentation and facilitating the development of regulatory T cells (Tregs). frontiersin.orgfrontiersin.org Furthermore, miR-223 has been implicated in promoting tolerogenic DC differentiation by targeting IRAK1, which can suppress allogeneic heart graft rejection in mouse models. frontiersin.org
Regulation of Immune Responses
MiR-223 exhibits multiple regulatory functions in the immune response and its abnormal expression is associated with various infectious and inflammatory diseases. frontiersin.orgijbs.comnih.gov It is involved in modulating immune responses by regulating the activation of immune cells such as macrophages, neutrophils, and DCs. frontiersin.org
Innate Immunity Modulation
MiR-223 is a crucial regulator of innate immunity, influencing myeloid differentiation and the functionality of neutrophils and macrophages. nih.govnih.govimrpress.com It is highly expressed in neutrophils and effectively limits their activation and function in inflammatory diseases. nih.govimrpress.com MiR-223 serves as a negative feedback mechanism to control excessive innate immune responses and maintain myeloid cell homeostasis. nih.govnih.govimrpress.com In various disease settings, including acute respiratory distress syndrome (ARDS) and inflammatory bowel disease (IBD), miR-223 plays an essential role in controlling innate immunity to provide protection against excessive inflammation and tissue damage. nih.govimrpress.com MiR-223 can function cell-intrinsically within myeloid cells to modulate their response to inflammatory stimuli. nih.gov Additionally, it can participate in crosstalk between immune and resident cells through the shuttling of microRNAs, providing a novel mechanism for immune regulation. nih.gov
Adaptive Immune Response Influence (e.g., Th17 Expansion)
MicroRNA-223 plays a crucial role in modulating the adaptive immune response, particularly influencing the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells involved in inflammatory and autoimmune responses. Studies have shown that miR-223 can promote the differentiation of both T helper 1 (Th1) and Th17 cells. ijbs.com For instance, in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, miR-223 deficiency was observed to prevent the infiltration of Th1 and Th17 cells into the spinal cord. ijbs.com
Furthermore, miR-223 has been shown to regulate myeloid dendritic cells (mDCs), which are critical for initiating and sustaining inflammation in neuroinflammatory disorders. aai.org miR-223 controls mDC-induced activation of pathogenic Th17 responses by regulating the levels of Th17-polarizing cytokines, including IL-1β, IL-6, and IL-23. aai.org In multiple sclerosis patients, miR-223 is among the most upregulated microRNAs. aai.org It can modulate chemokine signaling, promoting Th17 differentiation and suppressing regulatory T cell (Treg) differentiation, thereby potentially influencing the Th17/Treg balance. ijbs.comfrontiersin.org
Cellular Homeostasis and Phenotypic Control
MicroRNA-223 is a key regulator of cellular homeostasis and phenotypic control, impacting processes such as cell proliferation, migration, apoptosis, stem cell differentiation, and metabolic regulation. mdpi.com
Cell Proliferation, Migration, and Apoptosis Mechanisms
MiR-223 significantly influences cell proliferation, migration, and apoptosis through various mechanisms, often by targeting specific genes involved in these pathways. In the context of cancer, miR-223 has been shown to have varied effects depending on the cancer type. For example, in childhood acute lymphoblastic leukemia (ALL), miR-223 is often down-regulated, and its overexpression inhibits cell proliferation, migration, and invasion while inducing apoptosis by targeting Forkhead box O1 (FOXO1). portlandpress.comnih.gov
In hepatocellular carcinoma (HCC), decreased expression of miR-223 is observed, and restoring its expression suppresses cell proliferation and promotes apoptosis. spandidos-publications.com This effect can be mediated, at least in part, by directly regulating the Insulin-like Growth Factor-1 Receptor (IGF-1R) and indirectly reducing downstream signaling molecules like Akt and ERK. spandidos-publications.com
Conversely, in some contexts, miR-223 can promote proliferation and inhibit apoptosis. For instance, in gastric cancer cell lines, elevated miR-223 levels led to reduced apoptosis and increased proliferation and invasion, suggesting an oncogenic role in this specific cancer type. mdpi.com
Research also indicates that miR-223 can impact cell migration and invasion by targeting molecules like ICAM-1 in endothelial cells, which are involved in the recruitment of immune cells to tissues. frontiersin.org
Interactive Table 1: Effects of miR-223 on Cell Processes in Different Contexts
| Cellular Process | Context | Observed Effect of miR-223 Modulation | Key Target(s) (if specified) | Source(s) |
| Proliferation | Childhood ALL | Inhibition | FOXO1 | portlandpress.comnih.gov |
| Apoptosis | Childhood ALL | Induction | FOXO1 | portlandpress.comnih.gov |
| Migration | Childhood ALL | Inhibition | FOXO1 | portlandpress.comnih.gov |
| Invasion | Childhood ALL | Inhibition | FOXO1 | portlandpress.comnih.gov |
| Proliferation | Hepatocellular Carcinoma | Inhibition | IGF-1R | spandidos-publications.com |
| Apoptosis | Hepatocellular Carcinoma | Promotion | IGF-1R | spandidos-publications.com |
| Proliferation | Gastric Cancer Cell Lines | Promotion | Not specified | mdpi.com |
| Apoptosis | Gastric Cancer Cell Lines | Inhibition | Not specified | mdpi.com |
| Migration | Endometrial Stromal Cells | Reduction | Not specified | elsevier.es |
| Proliferation | Endometrial Stromal Cells | Reduction | Not specified | elsevier.es |
| Apoptosis | Endometrial Stromal Cells | Promotion | Not specified | elsevier.es |
Stem Cell Differentiation Regulatory Roles
MicroRNA-223 is a critical regulator of stem cell differentiation, particularly within the hematopoietic system. It is highly expressed in hematopoietic cells and plays a crucial role in myeloid lineage development. wikipedia.orgfrontiersin.org MiR-223 is essential for promoting granulocytic differentiation and maturation. frontiersin.orghaematologica.orgnih.gov Studies in mice have shown that miR-223 targets myocyte enhancer factor 2C (Mef2c), a transcription factor that promotes myeloid progenitor proliferation, indicating that miR-223 inhibits the proliferation of these cells while promoting their differentiation into granulocytes. frontiersin.orgnih.gov
Beyond granulopoiesis, miR-223 also influences the differentiation of monocytes into macrophages and dendritic cells. While miR-223 is downregulated during macrophage differentiation, it is considered essential for macrophage development. frontiersin.org It can also regulate the differentiation of human embryonic stem cells (ESCs) into dendritic cells by directly targeting TGFBR3. ijbs.com
Furthermore, miR-223 has been implicated in erythroid and megakaryocytic differentiation. In certain cell lines, miR-223 has demonstrated the ability to inhibit erythroid differentiation while promoting megakaryocyte differentiation. frontiersin.org Its downregulation is considered an important event for erythroid differentiation, partly by unblocking the expression of LMO2 protein, which is essential for this process. haematologica.org
Metabolic Regulation and Pathway Influence
MicroRNA-223 has emerged as a regulator of metabolic processes and pathways. It has been implicated in the regulation of glucose and lipid metabolism. researchgate.net In skeletal muscle, miR-223 has been found to inhibit glucose uptake by targeting the glucose transporter GLUT4. researchgate.netnih.gov This suggests a role for miR-223 in influencing insulin (B600854) signaling and glucose homeostasis. nih.gov
Studies have also linked miR-223 to cholesterol metabolism. Research indicates that miR-223 can control multiple mechanisms associated with cholesterol metabolism, including inhibiting cholesterol biosynthesis and uptake while increasing cholesterol efflux. pnas.org MiR-223 promoter activity and mature levels are sensitive to intracellular cholesterol changes. pnas.org It can regulate high-density lipoprotein-cholesterol (HDL-C) uptake by directly targeting and repressing scavenger receptor BI and inhibit cholesterol biosynthesis by repressing enzymes like 3-hydroxy-3-methylglutaryl-CoA synthase 1 and methylsterol monooxygenase 1. pnas.org Additionally, miR-223 can indirectly promote the expression of ATP-binding cassette transporter A1 (ABCA1), which is involved in cellular cholesterol efflux. pnas.org
MiR-223's influence on metabolism extends to its role in immune cells. It may prevent macrophage lipid accumulation by activating the PI3K pathway, potentially preventing atherosclerosis. frontiersin.org Its involvement in metabolic regulation highlights its broader impact on cellular function and homeostasis.
Preclinical Research on Microrna 223 in Disease Models
Inflammatory and Autoimmune Disease Models
The immunomodulatory functions of miR-223 have been extensively studied in several preclinical models of inflammatory and autoimmune diseases. These studies have unveiled its complex role, sometimes acting as a suppressor of inflammation and at other times contributing to it, depending on the cellular context and the specific disease model.
In the realm of pulmonary inflammation, miR-223 has been identified as a key regulatory molecule. Research in animal models has demonstrated its protective effects in acute lung injury (ALI). Studies have shown that miR-223 deficiency is associated with more severe lung inflammation. nih.govmaynoothuniversity.ie Conversely, the overexpression of miR-223 in the lungs of mice with ALI, induced by either mechanical ventilation or bacterial infection, resulted in a significant reduction in lung edema, inflammation, and tissue damage. maynoothuniversity.ie One of the mechanisms underlying this protection involves the transfer of miR-223 from neutrophils to lung epithelial cells, where it can dampen the inflammatory response. maynoothuniversity.ie Specifically, miR-223 has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in ALI models by targeting the NLRP3 inflammasome and the TLR4/NF-κB signaling pathway. nih.gov
In asthma models, the role of miR-223 appears to be more complex. Elevated levels of miR-223 have been observed in the sputum of asthma patients, particularly those with a neutrophilic phenotype, and these levels correlate with disease severity. nih.gov Preclinical studies in mice have also shown that miR-223 expression is modulated during acute and chronic allergic airway inflammation. scienceopen.com These findings suggest that while miR-223 may be protective in acute inflammatory lung conditions, its sustained high expression in chronic diseases like asthma could contribute to the underlying pathology. nih.govdrugtargetreview.com
Table 1: Key Findings of MI-223 in Acute Lung Injury and Asthma Models
| Disease Model | Key Findings |
|---|---|
| Acute Lung Injury (ALI) | Deficiency in miR-223 is linked to severe lung inflammation. nih.govmaynoothuniversity.ie |
| Overexpression of miR-223 in mice provides protection during ALI. maynoothuniversity.ie | |
| Attenuates inflammation by targeting the NLRP3 inflammasome and TLR4/NF-κB pathway. nih.gov | |
| Asthma | Increased miR-223 expression is found in sputum of asthma patients. nih.gov |
| Associated with a neutrophilic asthma phenotype and disease severity. nih.gov |
The expression and function of miR-223 in inflammatory bowel disease (IBD) have been a subject of considerable investigation, with studies in animal models yielding seemingly contradictory results. nih.govimrpress.com Several studies have reported increased levels of miR-223 in both IBD patients and animal models of colitis. nih.govimrpress.com Some research suggests a protective, anti-inflammatory role for miR-223. For instance, a miR-223 agomir (a synthetic molecule that mimics the function of miR-223) was found to decrease pro-inflammatory cytokines like TNF-α, IL-6, and IL-17, while increasing the anti-inflammatory cytokine IL-10 in a mouse colitis model. imrpress.com This anti-inflammatory effect was partly attributed to the inhibition of the IL-6/STAT3 pathway. imrpress.com
Conversely, other studies have proposed a pro-inflammatory role for miR-223 in IBD. imrpress.com It has been suggested that miR-223 can inhibit Forkhead box O (FOXO) proteins in colonocytes, leading to increased NF-κB activity and the secretion of pro-inflammatory cytokines. imrpress.com The differential expression patterns of miR-223 in various mouse models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) versus trinitrobenzene sulfonic acid (TNBS), further highlight the complexity of its role. nih.gov
Table 2: Contrasting Roles of this compound in Inflammatory Bowel Disease Models
| Role | Mechanism of Action |
|---|---|
| Anti-inflammatory | Decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-17). imrpress.com |
| Increases anti-inflammatory cytokine (IL-10). imrpress.com | |
| Inhibits the IL-6/STAT3 signaling pathway. imrpress.com | |
| Pro-inflammatory | Inhibits FOXO proteins, leading to increased NF-κB activity. imrpress.com |
In the context of systemic lupus erythematosus (SLE), an autoimmune disease characterized by widespread inflammation, preclinical studies have begun to unravel the involvement of miR-223. In lupus-prone MRL/lpr mice, an upregulation of miR-223-3p was observed in CD4+ splenic T cells, which was correlated with a downregulation of its potential target, sphingosine-1-phosphate receptor 1 (S1pr1). frontiersin.orgnih.gov
Interestingly, and somewhat unexpectedly, the genetic deletion of miR-223 in a lupus mouse model (B6-Mir223-/-Faslpr/lpr) resulted in an exacerbation of lupus nephritis. frontiersin.orgnih.gov These knockout mice displayed increased populations of various immune cells, including T cells and B cells, in the spleen and enhanced infiltration of S1PR1+CD4+ T cells in the kidneys. frontiersin.org This suggests a compensatory and potentially protective role for miR-223 in the pathogenesis of lupus nephritis, where its presence may help to mitigate the severity of the disease. frontiersin.orgnih.gov
In preclinical models, miR-223-3p mimics were shown to decrease the size of atherosclerotic lesions and reduce the number of macrophages within these lesions. nih.gov The mechanism appears to involve the regulation of inflammatory responses in macrophages. By targeting key signaling pathways such as MEK1/ERK1/2, miR-223-3p can inhibit the inflammatory activation of macrophages, thereby impeding the progression of atherosclerosis. nih.gov
The role of miR-223 in the central nervous system (CNS) is an emerging area of research, with studies pointing to its involvement in regulating neuroinflammatory processes. nih.gov In models of neuroinflammation, miR-223 has demonstrated both pro- and anti-inflammatory effects. nih.gov For instance, it has been shown to reduce neurotoxicity by targeting glutamate (B1630785) receptors. nih.gov In the context of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, deletion of miR-223 in mice led to reduced activation of dendritic cells and T cells, suggesting a pro-inflammatory role in this specific context. nih.gov
Conversely, other studies have highlighted its anti-inflammatory functions in microglia, the resident immune cells of the CNS. dovepress.com MiR-223 can directly target the NLRP3 inflammasome in microglial cells, thereby functioning as an anti-inflammatory agent. dovepress.comfrontiersin.org Furthermore, in a model of retinal degeneration, an increase in retinal miR-223 expression was associated with an increase in the inflammatory cytokine IL-1β, while inhibition of miR-223 led to increased photoreceptor loss, suggesting a complex, regulatory role in retinal neuroinflammation. arvojournals.org
Table 3: Dual Role of this compound in Neuroinflammation
| Effect | Disease Model/Context | Mechanism |
|---|---|---|
| Pro-inflammatory | Experimental Autoimmune Encephalomyelitis (EAE) | Promotes dendritic cell and T cell activation. nih.gov |
| Anti-inflammatory | Microglia | Directly targets and inhibits the NLRP3 inflammasome. dovepress.comfrontiersin.org |
Cancer Research Models (Cellular and Animal)
In the landscape of cancer research, miR-223 has been characterized as a multifaceted molecule, acting as both a tumor suppressor and an oncogene (oncomiR), depending on the specific cancer type and cellular context. nih.gov Its dysregulation has been implicated in the onset, progression, and drug resistance of various malignancies. nih.gov
In some cancers, such as breast cancer, miR-223 often acts as a tumor suppressor. nih.gov Its expression is frequently downregulated in breast cancer tissues, and this downregulation is associated with disease progression. nih.gov In cellular and animal models of breast cancer, overexpression of miR-223 has been shown to reduce tumor growth by targeting oncogenic transcripts like NLRP3. nih.gov
In contrast, in other malignancies like certain types of leukemia and gastric cancer, miR-223 can function as an oncomiR, promoting cancer cell proliferation and survival. nih.govnih.gov For instance, in cisplatin-resistant gastric cancer cells, high levels of miR-223 have been observed. nih.gov The role of miR-223 in cancer is often mediated through its regulation of key cellular pathways, including those involved in cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT). nih.gov For example, the miR-223/FBXW7 axis has been shown to regulate doxorubicin (B1662922) resistance in colorectal cancer cells. nih.gov
Furthermore, platelet-derived miR-223 has been shown to promote lung cancer cell invasion in preclinical models. nih.gov Platelets from non-small cell lung cancer (NSCLC) patients contain higher levels of miR-223, which can be transferred to lung cancer cells via microvesicles, subsequently promoting their invasive potential by targeting the tumor suppressor EPB41L3. nih.gov
Table 4: Dichotomous Role of this compound in Cancer Models
| Role | Cancer Type | Key Findings in Preclinical Models |
|---|---|---|
| Tumor Suppressor | Breast Cancer | Downregulated in cancer tissue; overexpression reduces tumor growth. nih.govnih.gov |
| Prostate Cancer | Inhibits cancer cell migration and invasion. researchgate.net | |
| Oncogene (OncomiR) | Gastric Cancer | High expression in cisplatin-resistant cells. nih.gov |
| Lung Cancer | Platelet-derived miR-223 promotes cancer cell invasion. nih.gov |
Pancreatic and Nasopharyngeal Carcinoma Studies
In the realm of oncology, miR-223 has been investigated for its potential role in both pancreatic and nasopharyngeal carcinomas, with studies suggesting its utility as a biomarker.
In pancreatic cancer models, miR-223 has been identified as a potential diagnostic marker. Studies have shown that urinary levels of miR-223, along with miR-204, were upregulated in patients with pancreatic cancer compared to those with chronic pancreatitis. nih.gov Furthermore, higher expression of miR-143 and miR-223 was observed in patients with stage I pancreatic cancer, suggesting their potential for early-stage detection. nih.gov A panel of serum microRNAs including miR-223-3p showed enhanced diagnostic performance for pancreatic cancer compared to a single microRNA. nih.gov
For nasopharyngeal carcinoma (NPC) , research has also pointed to miR-223's involvement. One study identified miR-223 as part of a combination of non-invasive biomarkers for NPC. nih.gov Another study demonstrated that miR-223-5p expression was downregulated in NPC tissues and cells. nih.gov Overexpression of miR-223-5p was found to suppress the viability, migration, and invasion of NPC cells, suggesting it acts as a tumor suppressor in this context by targeting DCLK1. nih.gov
Table 1: Preclinical Findings of miR-223 in Pancreatic and Nasopharyngeal Carcinoma
| Cancer Type | Model/Sample | Key Finding | Implication |
|---|---|---|---|
| Pancreatic Cancer | Urine Samples | Upregulated miR-223 in PC vs. chronic pancreatitis. nih.gov | Potential diagnostic biomarker. |
| Pancreatic Cancer | Patient Tissues | Higher miR-223 in stage I PC. nih.gov | Potential for early detection. |
| Nasopharyngeal Carcinoma | Patient Samples | Part of a non-invasive biomarker panel. nih.gov | Diagnostic potential. |
| Nasopharyngeal Carcinoma | Tissues and Cell Lines | Downregulated miR-223-5p; overexpression suppressed malignant behavior. nih.gov | Tumor suppressor role. |
Leukemic Cell Biology
The role of miR-223 in leukemia is multifaceted, with evidence suggesting it can act as both a tumor suppressor and an oncogene depending on the context. mdpi.commdpi.com In acute myeloid leukemia (AML), lower expression of miR-223 has been observed in blast cells from patients with intermediate and unfavorable prognoses, suggesting a tumor-suppressive function. nih.gov Studies have shown that miR-223 can inhibit the proliferation and tumor formation of leukemia cells in vitro and in vivo by targeting the IGF-1R and its downstream pathways. mdpi.com
However, other research has associated miR-223 with oncogenic functions in certain leukemia types. mdpi.com One study found that while miR-223 expression was lower in the human leukemia stem cell-like KG-1a cell line, its overexpression did not improve chemosensitivity to doxorubicin, indicating a complex role in drug resistance. nih.govresearchgate.net The varied functions of miR-223 in leukemic cell biology highlight the importance of understanding its specific targets and pathways in different subtypes of the disease.
Table 2: Role of miR-223 in Leukemic Cell Biology
| Leukemia Type | Cell/Animal Model | Finding | Implication |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Patient Blasts | Lower miR-223 in patients with unfavorable prognosis. nih.gov | Tumor suppressor function. |
| Leukemia | In vitro and in vivo models | miR-223 inhibits proliferation and tumor formation. mdpi.com | Potential therapeutic target. |
| Acute Myeloid Leukemia (AML) | KG-1a cell line | Low miR-223 expression; overexpression did not alter drug sensitivity. nih.govresearchgate.net | Complex role in chemoresistance. |
Tumor Microenvironment Interactions
MicroRNA-223 plays a significant role in modulating the tumor microenvironment (TME), particularly in the context of hypoxia and immune responses. In models of inflammation-associated hepatocellular carcinoma (HCC), genetic deletion of miR-223 was found to exacerbate tumorigenesis. researchgate.netnih.gov This was associated with an increase in infiltrated programmed cell death 1 (PD-1+) T cells and programmed cell death ligand 1 (PD-L1+) macrophages. researchgate.netnih.gov
Further investigation revealed that miR-223 indirectly downregulates PD-1 and PD-L1 by suppressing the hypoxia-inducible factor 1α-driven CD39/CD73-adenosine pathway. researchgate.netnih.gov This suggests that miR-223 is crucial in controlling hypoxia-induced tumor immunosuppression and angiogenesis. researchgate.netnih.gov In breast cancer, exosomes released from activated macrophages in the TME can deliver miR-223 to cancer cells, increasing their invasiveness. nih.gov This highlights the complex intercellular communication within the TME mediated by miR-223.
Cardiovascular Disease Models
Myocardial Infarction and Cardiac Hypertrophy
In cardiovascular disease models, miR-223 has shown both protective and detrimental effects. Following myocardial infarction (MI), miR-223 levels have been found to be elevated in animal models. nih.govamegroups.org Inhibition of miR-223 after ischemia-reperfusion injury in vivo led to a reduction in the influx of inflammatory cells and macrophages into the myocardium. amegroups.org However, this did not translate to a long-term functional benefit in cardiac function. amegroups.org
The role of miR-223 in cardiac hypertrophy is also complex. Some studies have shown that miR-223 expression is downregulated in hypertrophic cardiomyocytes and that its overexpression can alleviate the hypertrophic response. karger.com Conversely, other research has demonstrated that cardiac-specific overexpression of miR-223 can induce both physiological and pathological cardiac hypertrophy and heart failure in transgenic mice. nih.govoup.com This suggests that the effects of miR-223 on cardiac hypertrophy are dependent on the specific context and model. frontiersin.org
Table 3: Preclinical Findings of miR-223 in Myocardial Infarction and Cardiac Hypertrophy
| Condition | Animal Model | Key Finding | Implication |
|---|---|---|---|
| Myocardial Infarction | Mouse model of ischemia-reperfusion | Increased miR-223 levels; inhibition reduced inflammation. amegroups.org | Role in post-MI inflammatory response. |
| Cardiac Hypertrophy | Neonatal rat cardiomyocytes | Downregulated miR-223; overexpression alleviated hypertrophy. karger.com | Negative regulator of hypertrophy. |
| Cardiac Hypertrophy | Transgenic mice | Overexpression induced cardiac hypertrophy and heart failure. oup.com | Positive regulator of hypertrophy. |
Vascular Remodeling Processes
Preclinical studies have implicated miR-223 in the regulation of vascular remodeling, particularly in the context of pulmonary arterial hypertension (PAH). In animal models of hypoxia-induced PAH, miR-223 was significantly downregulated in the lungs and pulmonary artery smooth muscle cells (PASMCs). uic.eduresearchgate.net
Overexpression of miR-223 was shown to abrogate PASMC proliferation, migration, and stress fiber formation, key processes in vascular remodeling. uic.eduresearchgate.net Mechanistically, miR-223 was found to target RhoB and myosin light chain-2 (MLC2), thereby attenuating hypoxia-induced vascular remodeling. uic.edunih.gov Administration of a miR-223 agomir in vivo counteracted the hypoxia-induced increase in pulmonary artery pressure and muscularization of distal arterioles. uic.edu These findings suggest that miR-223 is a critical regulator of vascular remodeling in the pulmonary vasculature.
Metabolic Disorder Models
In the context of metabolic disorders, miR-223 has been shown to play a role in regulating glucose metabolism. In skeletal muscle, miR-223 can inhibit glucose uptake by targeting the glucose transporter GLUT4. nih.govoup.com Studies have shown that miR-223 is moderately expressed in the heart and skeletal muscle. oup.com
The complex regulation of inflammation in adipose tissue, a key factor in obesity-related metabolic disease, is modulated in part by miRNAs such as miR-223. rsc.org While some reports on the direction of miR-223's differential expression in type 2 diabetes are conflicting, its involvement in metabolic pathways is evident. rsc.org The discovery of circulating miRNAs, including miR-223, has opened avenues for their use as biomarkers in metabolic diseases like atherosclerosis. nih.gov
Insulin (B600854) Resistance and Type 2 Diabetes Pathways
MicroRNA-223 has been identified as a significant factor in the pathophysiology of insulin resistance and type 2 diabetes. nih.gov Preclinical studies indicate that its expression is altered in metabolic disease states and that it influences key signaling pathways related to insulin sensitivity.
Research has shown that miR-223 expression is notably overexpressed in insulin-resistant adipocytes and in the adipose tissue of diabetic human patients. nih.gov The anti-diabetic drug Metformin has been observed to downregulate the expression of miR-223 in both of these contexts. nih.gov This reduction in miR-223 is associated with an improvement in the IRS/Akt/GLUT4 signaling pathway, which is crucial for glucose uptake by cells. nih.gov These findings suggest that miR-223 acts as a negative regulator of insulin signaling, and its inhibition may be a mechanism by which Metformin reduces insulin resistance. nih.gov
| Model System | Key Findings | Associated Pathway | Reference |
|---|---|---|---|
| Insulin-resistant 3T3-L1 adipocytes | Significantly higher expression of miR-223 compared to non-insulin resistant cells. | IRS/Akt/GLUT4 | nih.gov |
| Human diabetic adipose tissue | Overexpression of miR-223 compared to non-diabetic tissue. | IRS/Akt/GLUT4 | nih.gov |
| Metformin-treated 3T3-L1 adipocytes and human diabetic adipose tissue | Metformin treatment downregulated miR-223 expression and increased Akt and GLUT4 protein levels. | IRS/Akt/GLUT4 | nih.gov |
Infectious Disease Pathophysiology Studies
Abnormal expression of miR-223 is linked to a variety of infectious diseases, where it can influence both viral replication and the host's response to bacterial pathogens. nih.gov
Viral Infection Models:
SARS-CoV: In studies using infected bronchoalveolar stem cells, miR-223 was found to be downregulated during SARS-CoV infection. nih.gov Potential targets for miR-223 were identified in both the virus (N protein) and the host (CCR1), although these targets require further validation. nih.gov
HIV: In the context of HIV-1, miR-223 expression is downregulated. nih.govnih.gov Research indicates that miR-223 can target the 3' untranslated region (3'UTR) of HIV-1 messenger RNA (mRNA), thereby contributing to a decrease in viral replication. nih.gov
Hepatitis: Deregulated expression of miR-223 has been noted in viral hepatitis, including infections with Hepatitis B. nih.govnih.gov It appears to play a role in regulating the host response to the infection. nih.gov
Bacterial Infection Models:
General Bacterial Infections: In models of sepsis, a severe systemic reaction to infection, miR-223 expression is decreased, suggesting it may have a role in the disease's pathology beyond being just a biomarker. nih.gov It has also been implicated in the response to infections like tuberculosis and Helicobacter pylori. nih.gov
Klebsiella pneumoniae : In human bronchial epithelial cells, infection with Klebsiella pneumoniae led to the dysregulation of miR-223. mdpi.com
Spontaneous Bacterial Peritonitis (SBP): Among patients with cirrhosis, levels of miR-223 were found to be elevated in those who developed SBP, indicating its potential involvement in the local immune response during this specific bacterial infection. mdpi.com
| Pathogen | Model | Observed Change in miR-223 | Key Research Finding | Reference |
|---|---|---|---|---|
| SARS-CoV | Bronchoalveolar stem cells | Downregulated | Potential viral (N protein) and host (CCR1) targets identified. | nih.gov |
| HIV-1 | Peripheral blood mononuclear cells of patients | Downregulated | Targets HIV-1 mRNA to reduce viral replication. | nih.gov |
| Hepatitis B Virus | Patients | Deregulated | Implicated in the host response to viral hepatitis. | nih.govnih.gov |
| Klebsiella pneumoniae | Human bronchial epithelial cells | Dysregulated | Associated with response to outer membrane vesicles from the bacteria. | mdpi.com |
| Various Bacteria | Sepsis models | Decreased | Suggests a role in the pathology of severe infection. | nih.gov |
MiR-223 is a critical regulator of the immune system, particularly the innate immune response which is the first line of defense against pathogens. nih.govnih.gov It functions primarily as an anti-inflammatory miRNA, helping to maintain a balance between a protective immune reaction and excessive inflammation that can cause host tissue damage. nih.gov
Its regulatory functions are exerted through its influence on key innate immune cells:
Neutrophils: As key players in the early stages of inflammation, neutrophils are tightly regulated by miR-223. nih.gov MiR-223 suppresses the excessive differentiation and proliferation of neutrophils and positively regulates their differentiation, ensuring a controlled response to infection. nih.govmdpi.com
Macrophages: MiR-223 is a powerful regulator of macrophage functions, including their polarization and activation. nih.gov It helps modulate the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a critical component of the innate immune system that triggers inflammation. nih.gov
Dendritic Cells (DCs): The maturation of dendritic cells, which are essential for initiating the adaptive immune response, is also influenced by miR-223. nih.gov
By controlling the function of these cells, miR-223 plays a pivotal role in modulating the spatiotemporal activation of the NF-κB signaling pathway, a central pathway in inflammatory responses. nih.gov This regulatory role is crucial for managing the host's reaction to both viral and bacterial pathogens. nih.gov
Compound and Molecule Reference Table
| Name | Type |
|---|---|
| Metformin | Small molecule drug |
| MicroRNA-223 (miR-223) | Non-coding RNA |
Advanced Methodologies for Microrna 223 Research
In Vitro Cellular Model Systems
In vitro systems are fundamental for dissecting the cellular and molecular functions of miR-223 under controlled conditions. These models allow for the investigation of miR-223 expression, target interactions, and downstream effects in specific cell types.
Primary Cell Culture and Established Cell Lines
Primary cell cultures, derived directly from tissues, and established cell lines are extensively used to study miR-223. Primary cells, such as isolated endothelial cells or bone marrow neutrophils, offer a physiologically relevant context for studying miR-223's roles in specific cell types ahajournals.orgmdpi.com. For instance, studies have examined miR-223 expression and function in isolated bone marrow neutrophils stimulated with pathogens mdpi.com.
Established cell lines provide a more convenient and reproducible system for high-throughput experiments and genetic manipulations. Various cell lines are utilized depending on the research focus, including those representing hematopoietic lineages where miR-223 is highly expressed and plays crucial roles in differentiation and function nih.govwikipedia.orgbiovendor.com. Osteoblast cell lines, such as MC3T3-E1, have also been used to investigate the involvement of miR-223 in processes like fracture healing by transfecting miR-223 mimics or inhibitors tandfonline.com.
These models are crucial for:
Analyzing miR-223 expression levels under different stimuli or conditions.
Identifying and validating miR-223 target genes.
Investigating the impact of modulating miR-223 levels on cellular processes like differentiation, proliferation, apoptosis, and inflammatory responses.
Organoid Models for Specific Tissue Mimicry
While not explicitly detailed in the provided search results concerning miR-223, organoid models represent a cutting-edge in vitro methodology that can be applied to miR-223 research. Organoids are three-dimensional multicellular structures that mimic the architecture and function of native tissues or organs more closely than traditional 2D cell cultures. Their application in miR-223 research would allow for the study of miR-223's roles in complex tissue environments, cellular interactions, and differentiation processes within a more physiologically relevant context. This could be particularly valuable for investigating miR-223's involvement in tissue development, disease modeling, and regenerative medicine.
In Vivo Genetic Manipulation Techniques
In vivo approaches, particularly genetic manipulation in animal models, are indispensable for understanding the systemic effects and physiological roles of miR-223.
Transgenic and Knockout Animal Models (e.g., miR-223-/- mice)
Genetically modified animal models, most notably miR-223 knockout mice (miR-223-/-), have been instrumental in revealing the in vivo functions of miR-223 frontiersin.org. These models allow researchers to observe the consequences of complete miR-223 deficiency on development, physiological processes, and disease susceptibility.
Studies using miR-223-/- mice have demonstrated profound roles for this microRNA in various systems. For example, in the context of retinal function and inflammation, miR-223-null mice exhibited reduced retinal function and altered microglial/macrophage presence compared to wild-type mice frontiersin.org. In models of inflammatory diseases, miR-223 deletion has been shown to impact immune cell activation and the severity of inflammation mdpi.comnih.gov. The generation of conditional knockout mice is also highlighted as indispensable for future studies to investigate tissue and cell-specific functions of miR-223 nih.gov.
Such models enable researchers to:
Determine the necessity of miR-223 for specific biological processes.
Investigate the systemic impact of miR-223 dysregulation.
Study the contribution of miR-223 to complex disease phenotypes.
Gene Overexpression and Silencing Approaches
Beyond germline genetic modifications, in vivo overexpression or silencing of miR-223 can be achieved through various delivery methods. This allows for temporal and sometimes tissue-specific manipulation of miR-223 levels in living organisms. Techniques include the use of viral vectors or the delivery of synthetic miR-223 mimics (to increase levels) or inhibitors (to decrease levels) tandfonline.com. Encapsulated miR-223 mimics have been delivered intravitreally and intravenously in mice to study its effects in the retina frontiersin.org.
These approaches are valuable for:
Confirming the causal role of altered miR-223 levels in observed phenotypes.
Exploring the therapeutic potential of modulating miR-223 expression in disease models.
Investigating the effects of transient changes in miR-223 levels.
Molecular and Functional Assay Techniques
A wide array of molecular and functional assays are employed to quantify miR-223 expression, identify its targets, and assess the functional consequences of its activity.
Molecular techniques include:
Quantitative Real-Time PCR (qRT-PCR): Used to measure the expression levels of mature miR-223 and its precursor molecules in cells, tissues, or biological fluids like serum and plasma mdpi.comtandfonline.com.
Western Blot: Although not explicitly detailed in the provided snippets for miR-223 itself, this technique is routinely used to measure the protein levels of predicted or validated miR-223 target genes, assessing the impact of miR-223 on gene expression wikipedia.orgtandfonline.com.
Luciferase Reporter Assays: A standard method to validate direct binding of miR-223 to the 3' untranslated region (UTR) of predicted target mRNAs nih.govtandfonline.com. This involves cloning the target gene's 3' UTR downstream of a luciferase reporter gene and observing changes in luciferase activity upon co-transfection with miR-223 mimics or inhibitors.
In Situ Hybridization: Allows for the visualization of miR-223 expression within tissues, providing spatial information about its localization ahajournals.org. This can be combined with other techniques like PCR for enhanced sensitivity ahajournals.org.
Functional assays assess the biological outcomes of miR-223 activity at the cellular or organismal level:
Cell Viability Assays (e.g., CCK-8): Measure the metabolic activity or proliferation of cells, used to determine the effect of miR-223 modulation on cell growth tandfonline.com.
Apoptosis Assays (e.g., Flow Cytometry for Annexin V/PI staining): Quantify the rate of programmed cell death, used to investigate if miR-223 influences cell survival tandfonline.com.
Flow Cytometry: Used to analyze and sort cell populations based on specific markers, allowing for the study of miR-223 expression within different cell types or its impact on immune cell differentiation and activation mdpi.com.
Phagocytosis and Killing Assays: Assess the functional capacity of phagocytic cells like neutrophils and macrophages, which are significantly influenced by miR-223 mdpi.comnih.gov.
Histology: Microscopic examination of tissue sections to observe morphological changes, cellular infiltration, and tissue damage in animal models with altered miR-223 levels mdpi.comfrontiersin.org.
Electroretinography (ERG): Used to measure the electrical responses of the retina to light, employed in studies using miR-223 knockout mice to assess retinal function frontiersin.org.
These diverse molecular and functional techniques, when applied in conjunction with appropriate in vitro and in vivo models, provide a comprehensive toolkit for unraveling the complex roles of MicroRNA-223 in health and disease.
Gene Expression Profiling (e.g., RNA sequencing, quantitative RT-PCR, Microarray)
Gene expression profiling techniques are fundamental for quantifying the levels of miR-223 and its potential mRNA targets in various biological samples. Quantitative real-time PCR (qRT-PCR) is a widely used method to validate and measure the expression of miR-223 and its target mRNAs with high sensitivity and specificity. Studies investigating miR-223 in contexts such as breast cancer, temporal lobe epilepsy, and schizophrenia have utilized qRT-PCR to detect its expression levels in tissues and plasma karger.comfrontiersin.orgnih.govspandidos-publications.comnih.govnih.gov. Microarray analysis allows for the simultaneous profiling of thousands of miRNAs or mRNAs, providing a broader view of expression changes associated with miR-223 dysregulation. Microarray studies have been employed to identify aberrantly expressed miRNAs, including miR-223, in conditions like colorectal cancer and Barrett's esophagus-associated esophageal adenocarcinoma spandidos-publications.comnih.govnih.govaacrjournals.org. RNA sequencing (RNA-Seq) offers a comprehensive approach to analyze the entire transcriptome, enabling the discovery of novel miRNAs and providing detailed expression profiles of both miRNAs and mRNAs. RNA-Seq has been used in studies to uncover aberrantly expressed microRNAs in diseases nih.govaacrjournals.org.
Protein Interaction and Signaling Assays (e.g., Western Blot, Luciferase Reporter Assays)
To understand how miR-223 exerts its effects, researchers employ assays that investigate its interaction with target proteins and the resulting impact on signaling pathways. Western blot analysis is a standard technique for detecting and quantifying the protein levels of predicted miR-223 targets. This method has been crucial in validating the inverse correlation between miR-223 expression and the levels of target proteins such as STIM1, ATG16L1, GluR2, NR2B, RhoB, MLC2, NLRP3, and caspase-1 in various cellular and tissue contexts karger.comfrontiersin.orgnih.govpnas.orgresearchgate.netspandidos-publications.com. Luciferase reporter assays are a powerful tool to experimentally confirm the direct binding of miR-223 to the 3'-untranslated region (UTR) of a target mRNA. These assays involve cloning the 3'-UTR sequence containing a putative miR-223 binding site downstream of a luciferase reporter gene. Changes in luciferase activity upon overexpression or inhibition of miR-223 indicate a direct interaction. This technique has been widely used to validate miR-223 targets like STIM1, ATG16L1, GluR2, NR2B, and NLRP3 karger.comfrontiersin.orgnih.govnih.govresearchgate.netspandidos-publications.com.
Bioinformatics and Computational Modeling for Target Prediction
Given that each miRNA can potentially regulate multiple mRNA targets, bioinformatics and computational modeling play a critical role in predicting these interactions. Algorithms and databases such as TargetScan, miRanda, RNAhybrid, and miRWalk analyze sequence complementarity between the miRNA seed region and the 3'-UTR of mRNAs, as well as evolutionary conservation, to predict potential miR-223 binding sites and targets frontiersin.orgaacrjournals.orgpnas.orgspandidos-publications.comnih.govspandidos-publications.comfrontiersin.org. Computational methods are also applied to analyze large-scale gene expression data to identify potential miRNA-mRNA regulatory relationships in specific biological or disease contexts, such as cancer and ischemic stroke nih.govspandidos-publications.com. These computational predictions provide a crucial starting point for experimental validation using methods like luciferase reporter assays and Western blot.
Chemical Biology Approaches in MicroRNA Research
Chemical biology approaches involve the use of synthetic molecules to modulate miRNA activity and develop strategies for their delivery.
Chemically Modified Oligonucleotides for MicroRNA Modulation
Chemically modified oligonucleotides, often referred to as antimiRs or inhibitors, are synthetic molecules designed to bind to and inactivate specific miRNAs. These modifications enhance their stability, binding affinity, and pharmacokinetic properties. AntimiRs complementary to miR-223 have been used experimentally to inhibit its function and study the resulting phenotypic effects nih.govresearchgate.netnih.govoup.com. Common modifications include phosphorothioate (B77711) (PS) backbones for increased nuclease resistance and modified sugars like locked nucleic acids (LNA) or 2'-O-methyl (2'-OMe) RNA to enhance binding affinity to the target miRNA nih.govnih.govoup.com. These modified oligonucleotides can sequester the mature miRNA, preventing it from binding to its mRNA targets and thereby de-repressing the translation of those targets researchgate.netnih.gov.
Therapeutic Potential and Future Research Directions for Microrna 223
Preclinical Therapeutic Strategies Targeting MicroRNA-223
Preclinical studies have explored various strategies to modulate miR-223 expression with the aim of therapeutic intervention. nih.govnih.gov These strategies primarily involve either increasing or decreasing the levels or activity of miR-223, depending on whether it acts as a tumor suppressor or an oncogene in a specific disease context. mdpi.com
Modulating MicroRNA-223 Expression for Disease Intervention
Modulating miR-223 expression can be achieved through different approaches in preclinical settings. One strategy involves using miR-223 mimics, which are synthetic RNA molecules designed to mimic the function of endogenous miR-223, thereby increasing its activity. Conversely, inhibiting miR-223 activity can be done using antagomirs or inhibitors that bind to miR-223 and block its interaction with target mRNAs. nih.govarchivesofmedicalscience.comnih.govnih.govuni-freiburg.de
Examples from preclinical research illustrate these strategies:
In the context of cardiac remodeling, anti-miR-223 has been investigated as a potential therapeutic agent. nih.gov
MiR-223 mimics have shown potential in preclinical studies for atherosclerosis. archivesofmedicalscience.com
In various cancers, inhibiting miR-223 has been explored as a strategy to limit tumor progression. plos.orguni-freiburg.de
Studies in acute lung injury models have shown that modulating miR-223 can dampen excessive innate immune responses. nih.gov
Development of MicroRNA-223-based Interventions
The development of miR-223-based interventions is an active area of research. This involves creating therapeutic agents that can effectively deliver miR-223 mimics or inhibitors to target cells or tissues. nih.govnih.gov Challenges in this area include ensuring the stability of the RNA molecules in biological fluids, achieving specific delivery to the intended site, and minimizing off-target effects. Research is ongoing to develop advanced delivery systems, such as nanoparticles and exosomes, to overcome these hurdles. nih.govnih.govnih.govtandfonline.com
Identification of Novel Therapeutic Targets and Pathways for MicroRNA-223
A critical aspect of developing miR-223-based therapies is the comprehensive identification of its downstream therapeutic targets and the pathways it regulates. nih.govmdpi.comuni-freiburg.de MiR-223 is known to regulate a diverse array of genes and signaling pathways involved in various cellular processes. nih.govmdpi.com
Key targets and pathways influenced by miR-223 identified in research include:
Inflammatory pathways, such as the NLRP3 inflammasome, which is involved in the innate immune response. emjreviews.comarchivesofmedicalscience.comfrontiersin.orgfrontiersin.orgarchivesofmedicalscience.com
Transcription factors like STAT3 and Nuclear factor I-A (NFI-A), which play roles in immune cell differentiation and inflammatory responses. nih.govxiahepublishing.com
Genes involved in cancer progression, including those regulating epithelial-mesenchymal transition (EMT), cell cycle, and apoptosis. mdpi.complos.orguni-freiburg.denih.gov Specific targets in cancer include Stathmin 1 (STMN1), Insulin-like growth factor-1 receptor (IGF-1R), and E2F1. nih.govmdpi.complos.orgtandfonline.comfrontiersin.orgnih.govwikipedia.orgnih.gov
Molecules involved in cardiovascular function and bone remodeling. archivesofmedicalscience.comnih.govxiahepublishing.com
Identifying novel targets and understanding the complex regulatory networks governed by miR-223 is essential for predicting the full scope of its therapeutic effects and potential off-target interactions. nih.govmdpi.comuni-freiburg.de
Elucidating Tissue and Cell-Specific Functions with Enhanced Precision
MiR-223 exhibits distinct functions depending on the specific tissue and cell type in which it is expressed. nih.govxiahepublishing.com While it is highly expressed in hematopoietic cells, particularly neutrophils and macrophages, it also plays roles in other cell types, including cardiomyocytes, endothelial cells, cancer cells, and osteoclasts. nih.govemjreviews.comarchivesofmedicalscience.comarchivesofmedicalscience.comnih.govplos.orgxiahepublishing.comuni-freiburg.defrontiersin.orgwikipedia.org
Understanding these tissue and cell-specific functions with enhanced precision is crucial for developing targeted therapies. For instance, miR-223's role in modulating immune cell differentiation and activation is particularly relevant for inflammatory diseases. nih.govfrontiersin.orgijbs.comnih.gov Its differential expression and function in various cancer types highlight the need for context-specific therapeutic strategies. mdpi.complos.org Research utilizing tools like conditional knockout mice is indispensable for investigating these specific functions in vivo. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of MicroRNA-223 Biology
The intricate regulatory roles of miRNAs like miR-223 necessitate a comprehensive understanding that goes beyond examining single molecular layers. Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics (multi-omics), offers a powerful approach to gain a more complete picture of miR-223 biology. emjreviews.comnih.govbiorxiv.orgmdpi.comfrontiersin.org
Multi-omics studies can help to:
Identify genetic variants or epigenetic modifications that influence miR-223 expression. nih.govfrontiersin.org
Determine the full spectrum of mRNA and protein targets regulated by miR-223 under different conditions. emjreviews.commdpi.com
Uncover how miR-223 impacts metabolic pathways. emjreviews.com
Build comprehensive regulatory networks that illustrate the complex interactions between miR-223 and other molecular players. nih.govmdpi.com
This integrated approach can reveal novel insights into how miR-223 contributes to disease pathogenesis and identify new potential therapeutic targets or biomarkers. emjreviews.comnih.govfrontiersin.org
Development of Advanced Research Tools and Methodologies for MicroRNA-223 Study
Continued progress in understanding miR-223 and translating this knowledge into therapeutic applications relies on the development and refinement of advanced research tools and methodologies. These tools are essential for accurate detection, quantification, functional analysis, and therapeutic delivery of miR-223 or its modulators.
Key areas for the development of advanced tools include:
Improved methods for detecting and quantifying miR-223 in various biological samples, including circulating biofluids like plasma and serum, which hold promise as biomarkers. archivesofmedicalscience.complos.orgnih.gov Techniques like quantitative PCR and miRNA sequencing are fundamental. nih.govplos.org
More sophisticated bioinformatics tools for predicting miR-223 targets and analyzing complex multi-omics datasets. biorxiv.orgnih.govplos.orgkarger.com
Advanced delivery systems for introducing miR-223 mimics or inhibitors into specific cells or tissues with high efficiency and minimal off-target effects. nih.gov
Refined in vitro and in vivo models that accurately recapitulate human diseases to study the function of miR-223 and test the efficacy of miR-223-based interventions. nih.gov
The continuous innovation in these research tools and methodologies will accelerate the pace of discovery and facilitate the translation of preclinical findings into clinical applications for miR-223-based therapies.
Q & A
Q. What is the molecular mechanism of MI-223 in disrupting DNA repair pathways in non-small cell lung cancer (NSCLC) cells?
this compound inhibits the anti-apoptotic protein Mcl-1, which cancer cells exploit to evade apoptosis and repair DNA damage. Experimental validation involves:
- In vitro assays : Measure DNA double-strand breaks (e.g., γ-H2AX foci quantification) post-MI-223 treatment .
- Synergy testing : Combine this compound with PARP inhibitors (e.g., olaparib) to assess enhanced DNA damage retention using clonogenic survival assays .
- Control experiments : Use siRNA knockdown of Mcl-1 to confirm target specificity .
Q. How should researchers design in vitro experiments to assess this compound's synergistic effects with PARP inhibitors?
- Cell lines : Use NSCLC cell lines with varying Mcl-1 expression levels to model heterogeneity .
- Dose-response matrices : Apply combinatorial drug treatments (this compound + olaparib) at multiple concentrations to calculate synergy scores (e.g., Chou-Talalay method) .
- Endpoint assays : Quantify apoptosis (Annexin V/PI staining) and DNA repair kinetics (e.g., comet assays) .
Advanced Research Questions
Q. What experimental strategies can identify resistance mechanisms to this compound in NSCLC models?
- Long-term exposure : Culture NSCLC cells with incremental this compound doses over 6–12 months; perform whole-exome sequencing to identify mutations in Mcl-1 or downstream DNA repair genes .
- Proteomic profiling : Compare protein expression in resistant vs. sensitive cells using mass spectrometry to uncover compensatory pathways (e.g., Bcl-xL upregulation) .
- In vivo validation : Test resistant clones in xenograft models with/without combination therapies (e.g., immunotherapy agents) .
Q. How can researchers validate Mcl-1 isoforms as prognostic biomarkers in this compound-treated NSCLC patients?
- Tissue analysis : Use immunohistochemistry (IHC) to quantify Mcl-1 isoforms in pre-treatment biopsy samples .
- Clinical correlation : Apply Cox regression models to assess associations between isoform expression and progression-free survival .
- Functional assays : Transfect NSCLC cells with specific Mcl-1 isoforms to test this compound sensitivity in vitro .
Q. What methodologies resolve contradictions in this compound's efficacy across NSCLC subtypes?
- Stratified analysis : Segment data by genetic biomarkers (e.g., EGFR mutation status) to identify responder/non-responder subgroups .
- Mechanistic studies : Compare Mcl-1 binding affinities across subtypes using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Meta-analysis : Aggregate preclinical datasets to quantify effect size variability and identify confounding variables (e.g., hypoxia conditions) .
Methodological Frameworks
Q. How to design a robust research question for studying this compound's combinatorial therapies?
- PICOT framework :
- Population : NSCLC cell lines with defined Mcl-1 expression.
- Intervention : this compound + PARP inhibitor.
- Comparator : Monotherapy arms (this compound alone, PARP inhibitor alone).
- Outcome : Synergistic reduction in tumor viability (IC50 shift).
- Timeframe : 72-hour treatment for acute effects; 14-day clonogenic assays for long-term survival .
Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error analysis : Report 95% confidence intervals for IC50 values and synergy scores .
- Multivariate analysis : Adjust for covariates like cell doubling time or baseline apoptosis rates .
Data Contradiction & Reproducibility
Q. How to address variability in this compound's efficacy across independent studies?
- Standardized protocols : Adopt CONSORT-like guidelines for preclinical studies, including detailed reagent sourcing (e.g., batch numbers for this compound) .
- Cross-lab validation : Share cell lines and this compound batches between labs to control for technical variability .
- Open data practices : Publish raw flow cytometry files and microscopy images in supplemental materials .
Q. What steps ensure reproducibility of this compound's DNA damage assays?
- Positive controls : Include cells treated with etoposide (a known DNA-damaging agent) in every experiment .
- Blinded analysis : Assign independent researchers to quantify γ-H2AX foci without knowledge of treatment groups .
- Replication : Repeat experiments across three biological replicates, reporting mean ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
